6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
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Overview
Description
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol: precocene II , belongs to the class of flavanones. Its chemical formula is C₁₃H₁₆O₃ , and its molecular weight is approximately 220.26 g/mol . The compound’s IUPAC name reflects its unique structure, which combines a benzopyran ring system with methoxy and methyl substituents.
Preparation Methods
Synthetic Routes::
Acylation of Resorcinol: Precocene II can be synthesized by acylating resorcinol with an appropriate acyl chloride or anhydride. The reaction typically occurs under acidic conditions.
Demethylation of Precocene I: Precocene II is derived from , which undergoes demethylation at the 6- and 7-positions to yield the desired compound.
Industrial Production:: Precocene II is not produced on an industrial scale due to its limited applications
Chemical Reactions Analysis
Reactivity::
Oxidation: Precocene II can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the benzopyran ring may yield reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylation products, while reduction can lead to alcohols or diols.
Scientific Research Applications
Precocene II has limited direct applications but plays a role in research:
Insect Repellent: Precocene II exhibits insecticidal properties and has been studied as a natural insect repellent.
Anticancer Potential: Some studies suggest that flavanones like precocene II may have anticancer effects, although further research is needed.
Mechanism of Action
The exact mechanism of action remains unclear. it likely involves interactions with cellular pathways, including oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Precocene II is unique due to its specific methoxy and methyl substituents. Similar compounds include other flavanones, such as precocene I and related derivatives .
Properties
CAS No. |
110298-88-9 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6,7-dimethoxy-2,2-dimethylchromen-4-ol |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-7,14H,1-4H3 |
InChI Key |
AOJCHBZGIHXQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC(=C(C=C2O1)OC)OC)O)C |
Origin of Product |
United States |
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